N-(3-acetylphenyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide
Description
N-(3-acetylphenyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound characterized by a 1,2,4-triazole core substituted with two phenyl groups at positions 1 and 5, and a carboxamide group at position 3 linked to a 3-acetylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.
Synthesis routes for similar triazole carboxamides typically involve coupling reactions using carbodiimides (e.g., EDCI) and activators like HOBt, as seen in pyrazole carboxamide syntheses . The acetyl group on the phenyl ring may be introduced via acetylation steps, analogous to the preparation of intermediates in zaleplon synthesis .
Properties
Molecular Formula |
C23H18N4O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C23H18N4O2/c1-16(28)18-11-8-12-19(15-18)24-23(29)21-25-22(17-9-4-2-5-10-17)27(26-21)20-13-6-3-7-14-20/h2-15H,1H3,(H,24,29) |
InChI Key |
FAPXYAVVLDXGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(3-acetylphenyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is particularly notable for its potential therapeutic applications in various fields, including anti-inflammatory and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazole ring system substituted with phenyl and acetyl groups. The molecular formula is , with a molecular weight of 382.42 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O2 |
| Molecular Weight | 382.42 g/mol |
| LogP | 4.1584 |
| LogD | 4.1582 |
| Polar Surface Area | 60.807 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole precursors under controlled conditions to yield the desired compound. Various methods have been explored to optimize yields and purity.
Anti-inflammatory Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anti-inflammatory properties. In particular, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
In vitro assays indicated that this compound significantly reduced TNF-α production by approximately 44–60% at optimal concentrations (50 µg/mL), which is comparable to established anti-inflammatory agents like ibuprofen .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various bacterial strains. Preliminary results suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Cytotoxicity Studies
Toxicity assessments conducted on human PBMC cultures revealed that this compound demonstrates low cytotoxicity at concentrations up to 100 µg/mL. Viability assays showed cell viability rates between 94.71% and 96.72%, indicating a favorable safety profile for further development .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study involving the administration of this compound in a murine model of inflammation demonstrated significant reductions in paw edema compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Case Study 2: Antimicrobial Testing
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated clear zones of inhibition at varying concentrations, supporting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Pyrazole Cores : The 1,2,4-triazole core (as in the target compound) offers enhanced metabolic stability compared to pyrazoles due to its aromaticity and hydrogen-bonding capacity . Pyrazole derivatives (e.g., ) often require additional steps for hydroxylamine incorporation .
- Substituent Effects : The 3-acetylphenyl group in the target compound may improve solubility or target binding compared to simpler acetamide derivatives (e.g., N-(3-acetylphenyl)-acetamide) .
Key Findings :
- Herbicidal vs. Anticancer Profiles: The target compound’s diphenyltriazole scaffold aligns with herbicidal patents , whereas amino-substituted triazoles (e.g., ) show anticancer activity via caspase-3 inhibition . The acetylphenyl group may redirect activity toward different targets.
- Enzyme Inhibition Potential: Analogous pyrazole carboxamides () and spirohydantoin-triazole hybrids () inhibit histone deacetylases (HDACs), suggesting the target compound could share similar mechanisms .
Physicochemical and Pharmacokinetic Properties
Limited data exist for the target compound, but inferences can be drawn:
- Solubility: The acetyl group may enhance solubility compared to non-polar analogs (e.g., 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) .
- Metabolic Stability : The triazole core resists oxidative degradation better than pyrazoles, as demonstrated in related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
